Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS 1258391-91-1) is a heterocyclic building block featuring a critical 6-bromo handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings—essential for constructing kinase inhibitor libraries and PROTAC degrader scaffolds. The 5-amino group and 3-benzoate ester provide additional derivatization vectors for SAR expansion. Its 3.1 XLogP3-AA and 321.17 g/mol MW align with lead-like intermediate properties. Available at ≥95% purity from multiple global suppliers, this compound is a cornerstone for medicinal chemistry programs targeting Aurora A, c-MET, JAK2, and TAM kinases.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 1258391-91-1
Cat. No. B2771928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
CAS1258391-91-1
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C2=NC(=C(C=C2)N)Br
InChIInChI=1S/C14H13BrN2O2/c1-2-19-14(18)10-5-3-4-9(8-10)12-7-6-11(16)13(15)17-12/h3-8H,2,16H2,1H3
InChIKeyUYRQCWXXUCZJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS 1258391-91-1): Heterocyclic Building Block for Kinase-Targeted and Cross-Coupling Chemistry


Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS 1258391-91-1) is a heterocyclic building block composed of a 2-aminopyridine core with a bromine substituent at the 6-position and a benzoate ester at the 3-position [1]. The molecule possesses a 5-amino group on the pyridine ring, a 6-bromo handle for transition metal-catalyzed cross-coupling, and an ethyl benzoate group that can serve as a synthetic anchor or be hydrolyzed to the carboxylic acid . The compound is cataloged under PubChem CID 66552358 and MDL MFCD26399556, with a molecular weight of 321.17 g/mol and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity [1].

Why Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate Cannot Be Interchanged with Non-Brominated or Alternative Aminopyridine Analogs


A procurement decision that substitutes this compound with a non-brominated analog (e.g., ethyl 3-(5-aminopyridin-2-yl)benzoate, CAS 1258391-90-0) or an alternative aminopyridine building block fundamentally alters the downstream synthetic trajectory and physicochemical properties of the resulting molecules . The 6-bromo substituent is the critical reactive handle that enables transition metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—which are essential for constructing complex drug-like scaffolds in kinase inhibitor and PROTAC development programs [1][2]. Removing the bromine atom (ΔMW = -78.9 g/mol) eliminates this coupling capacity entirely. Furthermore, the presence of bromine alters the computed lipophilicity (XLogP3-AA = 3.1) relative to the non-brominated analog, which affects downstream compound solubility, permeability, and protein-binding characteristics in medicinal chemistry optimization campaigns [3].

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS 1258391-91-1): Quantitative Differentiation Evidence for Procurement Decisions


Comparative Molecular Properties: Brominated Target vs. Non-Brominated Analog (CAS 1258391-90-0)

The brominated target compound (CAS 1258391-91-1) differs from its direct non-brominated analog (ethyl 3-(5-aminopyridin-2-yl)benzoate, CAS 1258391-90-0) by the presence of a bromine atom at the pyridine 6-position . This substitution increases the molecular weight by 78.9 g/mol (from 242.27 to 321.17 g/mol) and raises the computed lipophilicity (XLogP3-AA = 3.1 for the brominated compound versus an estimated lower value for the non-brominated analog) [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification Advantage: 98% Grade vs. Standard 95% Commercial Supply

Commercial availability of this compound includes multiple purity grades. Select suppliers offer the compound at 98% purity (HPLC) , representing a meaningful upgrade from the standard 95% grade offered by several commercial sources .

Analytical Chemistry Quality Control Procurement Specifications

Synthetic Versatility: Documented Route from Non-Brominated Precursor with 86% Yield

A documented synthetic route produces ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate from its non-brominated precursor (ethyl 3-(5-aminopyridin-2-yl)benzoate, CAS 1258391-90-0) via N-bromosuccinimide (NBS) bromination in DMF at 0°C for 5 minutes, followed by flash column chromatographic purification (hexane:ethyl acetate, 85:15 v/v) to yield the product in 86% yield (8.6 g scale) as a reddish-brown solid .

Organic Synthesis Process Chemistry Building Block Derivatization

Positional Isomer Differentiation: 5-Amino-6-Bromo Substitution Pattern Confers Unique Coupling Reactivity

The compound features a 5-amino-6-bromo substitution pattern on the pyridine ring, which is distinct from alternative regioisomers such as 3-amino-6-bromopyridine (CAS 13534-97-9) or 2-amino-6-bromopyridine (CAS 19798-81-3) [1]. The 6-position bromine adjacent to the ring nitrogen (ortho relationship) confers unique electronic properties that influence reactivity in palladium-catalyzed cross-couplings, while the 5-amino group provides a distinct vector for further functionalization compared to alternative regioisomers [2].

Cross-Coupling Chemistry Suzuki-Miyaura Structure-Activity Relationships

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS 1258391-91-1): Validated Application Scenarios for Research and Industrial Use


Kinase Inhibitor Scaffold Construction via Suzuki-Miyaura Cross-Coupling

This compound serves as a bromo-aminopyridine scaffold for constructing kinase inhibitor libraries. The 6-bromo position enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce diverse substituents, while the 5-amino group can be further derivatized through amide bond formation or reductive amination. Aminopyridine-based compounds have been established as protein kinase inhibitors targeting Aurora A, c-MET, and TAM family kinases (Tyro3, Axl, Mer), with patent literature documenting the utility of bromo-aminopyridine intermediates in these programs [1][2][3].

High-Purity Analytical Reference for Method Development and Impurity Profiling

The 98% purity grade available from select suppliers makes this compound suitable as an analytical reference standard for HPLC method development, quantitative NMR calibration, and impurity profiling in pharmaceutical development workflows. The 60% reduction in total impurities relative to the standard 95% commercial grade (from 5% to 2% impurity burden) provides a cleaner baseline for analytical method validation, reducing the likelihood of co-eluting peaks and enabling more accurate quantification of trace impurities in drug substance batches .

PROTAC and Targeted Protein Degrader Intermediate Synthesis

The compound's dual functional handles—the 5-amino group and the 6-bromo coupling site—make it a candidate intermediate for PROTAC (PROteolysis TArgeting Chimera) and molecular glue degrader synthesis. The 6-bromo position provides an attachment point for linker conjugation via palladium-catalyzed cross-coupling, while the 5-amino group and benzoate ester offer additional derivatization sites for ligand optimization. The computed physicochemical properties (MW = 321.17 g/mol, XLogP3-AA = 3.1) align with intermediate-stage building block characteristics for degrader development, where maintaining appropriate lipophilicity and molecular weight is critical for eventual cell permeability of the final heterobifunctional molecule [4][5].

Structure-Activity Relationship (SAR) Expansion of 6-Bromopyridine Pharmacophores

Compounds containing the 6-bromopyridin-2-yl moiety have demonstrated activity as JAK2 kinase inhibitors and STAT3 signaling modulators in cancer cell models [6][7]. Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate provides a scaffold for expanding SAR around this pharmacophore, with the 3-benzoate group offering an additional vector for modulating target engagement, solubility, and metabolic stability. The compound's documented synthetic route with 86% yield enables rapid analog generation for medicinal chemistry optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.